Leucinostatin
CAS No.: 39405-64-6
Cat. No.: VC0532843
Molecular Formula: C58H102N10O13
Molecular Weight: 1147.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39405-64-6 |
|---|---|
| Molecular Formula | C58H102N10O13 |
| Molecular Weight | 1147.5 g/mol |
| IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[(4-amino-4-oxobutyl)amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C58H102N10O13/c1-18-35(9)22-23-45(72)68-31-37(11)29-43(68)51(77)62-42(28-36(10)27-39(70)30-38(69)19-2)49(75)64-46(47(73)34(7)8)52(78)66-57(14,15)54(80)63-40(25-32(3)4)48(74)61-41(26-33(5)6)50(76)65-58(16,17)55(81)67-56(12,13)53(79)60-24-20-21-44(59)71/h22-23,32-37,39-43,46-47,70,73H,18-21,24-31H2,1-17H3,(H2,59,71)(H,60,79)(H,61,74)(H,62,77)(H,63,80)(H,64,75)(H,65,76)(H,66,78)(H,67,81)/b23-22+/t35-,36?,37?,39?,40-,41-,42-,43-,46-,47?/m0/s1 |
| Standard InChI Key | GWAKUJDAJHEQBU-CXMBYJBLSA-N |
| Isomeric SMILES | CC[C@H](C)/C=C/C(=O)N1CC(C[C@H]1C(=O)N[C@@H](CC(C)CC(CC(=O)CC)O)C(=O)N[C@@H](C(C(C)C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCCC(=O)N)C |
| SMILES | CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCCC(=O)N)C |
| Canonical SMILES | CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCCC(=O)N)C |
| Appearance | Solid powder |
Introduction
Leucinostatin is a class of compounds that includes several derivatives, such as leucinostatin A, B, and C. These compounds are primarily known for their diverse biological activities, including antimicrobial, antitrypanosomal, and anticancer properties. Leucinostatin A, in particular, is a fungal metabolite originally isolated from Paecilomyces lilacinus (previously known as Purpureocillium lilacinum) and has been extensively studied for its potent biological effects .
Antimicrobial Activity
Leucinostatin A exhibits broad-spectrum antimicrobial activity against fungi like Pyricularia oryzae, Botrytis cinerea, Penicillium chrysogenum, Xanthomonas oryzae, Saccharomyces cerevisiae, and Candida albicans, as well as bacteria such as Bacillus subtilis, Staphylococcus aureus, S. lutea, and Mycobacterium phlei in disc assays .
Antitrypanosomal Activity
Leucinostatin A and B have shown potent antitrypanosomal activity against strains of Trypanosoma brucei, with IC50 values ranging from 3.4 to 8.3 ng/ml, which is significantly higher than that of suramin . Additionally, leucinostatin B has demonstrated efficacy in preventing parasite growth in an in vivo model of Trypanosoma cruzi infection .
Anticancer Activity
Leucinostatin A inhibits the proliferation of DU145 prostate cancer cells co-cultured with PrSC stromal cells, with an IC50 of 0.045 µg/ml . It also modulates tumor-stroma interactions, which could be beneficial in cancer therapy .
Mechanism of Action
Leucinostatin A specifically targets mitochondrial ATP synthase, inhibiting ATP synthesis in human, bovine, and yeast enzymes at nanomolar concentrations. This action is attributed to the hydroxyleucine at position 7 in leucinostatin A, which is crucial for ATP synthase inhibition and systemic toxicity . The efficient antiprotozoal activity of leucinostatin derivatives is thought to be mediated by energetic uncoupling of negatively charged membranes .
Derivatives and Clinical Applications
Lefleuganan, a synthetic nonapeptide inspired by leucinostatin A, is a clinical-stage drug candidate for treating cutaneous leishmaniasis. It exhibits excellent antiprotozoal activity with reduced acute toxicity, making it suitable for clinical use . The structural modifications in lefleuganan avoid the systemic toxicity associated with leucinostatin A, primarily by not targeting mammalian ATP synthase .
Data Tables
Table 1: Biological Activities of Leucinostatin A
| Activity | Target Organisms/Cells | Concentration/IC50 |
|---|---|---|
| Antimicrobial | Fungi and Bacteria | 0.1-1 µg/ml |
| Antitrypanosomal | Trypanosoma brucei | 3.4-8.3 ng/ml |
| Anticancer | DU145 Prostate Cancer Cells | 0.045 µg/ml |
Table 2: Comparison of Leucinostatin A and Lefleuganan
| Compound | Target | Toxicity | Clinical Application |
|---|---|---|---|
| Leucinostatin A | Mitochondrial ATP Synthase | High | Research Compound |
| Lefleuganan | Antiprotozoal Activity | Low | Clinical Stage for Cutaneous Leishmaniasis |
References:
- Dissecting Structural Requirements of Leucinostatin A Derivatives.
- Identification of Leucinostatins from Ophiocordyceps sp. as Antiparasitic Agents.
- PhysioNet Dictionary.
- Leucinostatin A | CAS 76600-38-9 | Cayman Chemical.
- Dissecting Structural Requirements of Leucinostatin A Derivatives.
- Leucinostatin | C58H102N10O13 | CID 6450280 - PubChem.
- Antitrypanosomal Activities of Leucinostatin A and B.
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